2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a benzamide core structure with a cyclobutanecarboxamido group and a but-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Cyclobutanecarboxamido Group: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide.
Alkyne Introduction:
Benzamide Formation: Finally, the benzamide core is introduced through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Nitrobenzamides or halogenated benzamides.
Scientific Research Applications
2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique electronic or mechanical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving amide and alkyne functionalities.
Mechanism of Action
The mechanism of action of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules and enabling the study of complex biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide: This compound features a similar benzamide core with an alkyne substituent but differs in the nature of the substituents on the benzene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound has a similar alkyne group but differs in the presence of a carboxylic acid group instead of an amide.
Uniqueness
2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the cyclobutanecarboxamido group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(cyclobutanecarbonylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-15(19)13-8-1-2-9-14(13)21-11-4-3-10-18-16(20)12-6-5-7-12/h1-2,8-9,12H,5-7,10-11H2,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNREUJDWJVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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